3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone
Description
3-(3,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-8-13(2)10-14(9-12)6-7-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-5,8-11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWARISYXIKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644908 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-86-4 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-dimethylbenzoyl chloride with 3-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-(3,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratio of reactants to maximize the yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone, also known as a derivative of chalcone, has gained attention in various scientific fields due to its unique chemical structure and properties. This compound is primarily studied for its applications in organic synthesis, medicinal chemistry, and material science.
Structure and Characteristics
- Molecular Formula : C16H14F3O
- Molecular Weight : 294.28 g/mol
- Appearance : Typically presented as a crystalline solid.
- Functional Groups : Contains a trifluoromethyl group and a ketone, which contribute to its reactivity and biological activity.
Organic Synthesis
This compound is utilized as an important intermediate in organic synthesis. Its structure allows for various chemical reactions, including:
- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions due to the presence of the carbonyl group.
- Aldol Condensation : It can participate in aldol condensation reactions to form larger carbon frameworks.
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals. Its derivatives have been studied for:
- Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications on the phenyl ring enhance its activity against breast cancer cells.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, improving membrane permeability.
Material Science
In material science, this compound is used in:
- Photoinitiators for Polymerization : The compound's ability to absorb UV light makes it suitable for use as a photoinitiator in UV-curable coatings and adhesives.
- Liquid Crystals : Its structural properties allow it to be incorporated into liquid crystal formulations for displays.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound. The results indicated that specific modifications on the phenyl ring significantly increased cytotoxicity against MCF-7 breast cancer cells, with IC50 values lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial activity of synthesized derivatives against a panel of bacterial strains. The study found that derivatives with electron-withdrawing groups exhibited enhanced activity, suggesting that further optimization could lead to effective antimicrobial agents.
Case Study 3: Photoinitiator Performance
A paper in Polymer Chemistry examined the efficacy of this compound as a photoinitiator in UV-cured systems. The findings demonstrated that this compound provided efficient polymerization rates and improved mechanical properties in cured films compared to traditional photoinitiators.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The ketone group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)-3’-methylpropiophenone
- 3-(3,5-Dimethylphenyl)-3’-chloropropiophenone
- 3-(3,5-Dimethylphenyl)-3’-bromopropiophenone
Uniqueness
3-(3,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs with different substituents.
Biological Activity
3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties. The synthesis methods and structure-activity relationships will also be discussed.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure with a trifluoromethyl group that may enhance its biological activity through electronic effects.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including colon cancer and breast cancer. The mechanism often involves the modulation of key signaling pathways such as WNT/β-catenin.
- Case Study : In one study, a derivative showed an IC50 value of approximately 25 µM against Caco-2 cells (human colon cancer cells), indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Caco-2 | 25 |
| (S)-1 | Hek293 | 30 |
Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively studied. For example, derivatives with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
- Case Study : A study reported that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| Related Compound | E. coli | 64 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to enhance lipophilicity and potentially increase the binding affinity to cellular targets.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone?
Answer:
The synthesis typically involves multi-step protocols, including acid-catalyzed condensation and halogenation. For example, a procedure analogous to the synthesis of 3,5-dichloro-trifluoroacetophenone involves dissolving intermediates in toluene, acidification with sulfuric acid, and controlled temperature adjustments (0–50°C) to ensure reaction completion . Key steps include:
- Acid catalysis : Use of 25% sulfuric acid for protonation and stabilization of intermediates.
- Temperature control : Cooling to sub-0°C during acidification to prevent side reactions.
- Purification : Recrystallization from ethanol or toluene to isolate high-purity product .
Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
- Chromatography : Gas chromatography (GC) with >88.0% purity thresholds, as referenced in standardized protocols for phenylphenol derivatives .
- Spectroscopy : Compare experimental NMR/IR data with PubChem-deposited computational spectra (e.g., InChI Key:
BTQOMZVQASIULU-UHFFFAOYSA-N) for trifluoromethyl ketones . - Crystallography : Single-crystal X-ray diffraction for verifying substituent positions, particularly the 3,5-dimethylphenyl and trifluoromethyl groups .
Advanced: What challenges arise in optimizing reaction conditions for high-yield synthesis?
Answer:
- Fluorine reactivity : The trifluoromethyl group’s electron-withdrawing nature can hinder nucleophilic attacks, requiring precise stoichiometric ratios of reagents (e.g., copper oxide as a catalyst) .
- Byproduct formation : Competitive halogenation at the 4-position of the phenyl ring necessitates strict temperature control (0–20°C) during nitrosation stages .
- Safety : Exothermic risks during Grignard reagent preparation (e.g., with 3,5-bis(trifluoromethyl)phenylmagnesium bromide) demand inert atmospheres and slow reagent addition .
Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?
Answer:
- Cross-validation : Use multiple analytical techniques (e.g., GC-MS, HPLC) to detect trace impurities like unreacted 3,5-dimethylphenyl precursors or fluorinated byproducts .
- Computational modeling : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with density functional theory (DFT)-predicted values for trifluoromethylpropiophenones .
- Isotopic labeling : Introduce deuterated analogs to distinguish overlapping proton signals in NMR spectra .
Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?
Answer:
- Electronic effects : The trifluoromethyl group stabilizes the ketone via inductive electron withdrawal, reducing susceptibility to acid-catalyzed hydrolysis .
- Steric protection : The 3,5-dimethylphenyl group creates steric hindrance, shielding the carbonyl from nucleophilic attack .
- Solvent effects : Polar aprotic solvents (e.g., toluene) minimize proton exchange, as demonstrated in analogous syntheses of fluorinated acetophenones .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at 0–6°C in amber vials to prevent photodegradation of the trifluoromethyl group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety .
- Inert packaging : Argon or nitrogen atmospheres in sealed containers to inhibit oxidative degradation .
Advanced: How can researchers design derivatives to enhance bioactivity while retaining the core structure?
Answer:
- Substituent modification : Introduce electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring to modulate electronic properties without steric clash .
- Hybridization : Combine with hydrazine derivatives (e.g., N-(2,6-dichloro-4-trifluoromethyl)phenyl hydrazines) via acid-catalyzed condensation, as outlined in general procedures for trifluoromethyl ketones .
- Structure-activity relationship (SAR) studies : Use crystallographic data to correlate substituent orientation with binding affinity in target receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
